molecular formula C4H5F5 B1294926 1,1,1,3,3-Pentafluorobutane CAS No. 406-58-6

1,1,1,3,3-Pentafluorobutane

Cat. No.: B1294926
CAS No.: 406-58-6
M. Wt: 148.07 g/mol
InChI Key: WZLFPVPRZGTCKP-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1,1,1,3,3-Pentafluorobutane plays a role in biochemical reactions primarily due to its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances within the body . These interactions can lead to the formation of reactive intermediates, which may further interact with other biomolecules, potentially leading to oxidative stress and cellular damage.

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses . Additionally, this compound can affect gene expression by modulating the activity of transcription factors such as NF-κB, which plays a crucial role in inflammatory responses . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of certain enzymes, such as cytochrome P450, leading to the accumulation of reactive intermediates . These intermediates can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of potentially toxic byproducts . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and metabolic changes . At higher doses, it can lead to significant toxicity, including liver and kidney damage, as well as adverse effects on the central nervous system . Threshold effects have been observed, with certain dosages leading to a rapid increase in toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation by cytochrome P450 enzymes . These pathways result in the formation of reactive intermediates, which can further interact with other metabolic enzymes and cofactors. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters . It can accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it may exert its effects over extended periods . The compound’s distribution is influenced by its lipophilicity and its ability to interact with cellular membranes.

Subcellular Localization

This compound is primarily localized in the endoplasmic reticulum and mitochondria within cells . Its activity and function are influenced by its subcellular localization, as it can interact with enzymes and other biomolecules within these organelles. Post-translational modifications and targeting signals may direct the compound to specific compartments, where it can exert its biochemical effects .

Preparation Methods

Chemical Reactions Analysis

1,1,1,3,3-Pentafluorobutane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form various fluorinated organic compounds.

    Reduction Reactions: It can be reduced to form less fluorinated compounds.

Common reagents used in these reactions include hydrogen fluoride, antimony pentachloride, and tin tetrachloride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,3,3-Pentafluorobutane has several scientific research applications:

Comparison with Similar Compounds

1,1,1,3,3-Pentafluorobutane is similar to other hydrofluorocarbons such as 1,1,1,2,3,3,3-Heptafluoropropane (R227ea) and 1,1,1,2-Tetrafluoroethane (R134a). it is unique due to its specific thermophysical properties, such as low thermal conductivity and high vapor pressure at low temperatures . These properties make it particularly suitable for use as a foam blowing agent and heat exchange fluid.

Similar compounds include:

Properties

IUPAC Name

1,1,1,3,3-pentafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5/c1-3(5,6)2-4(7,8)9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLFPVPRZGTCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073901
Record name 1,1,1,3,3-Pentafluorobutane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butane, 1,1,1,3,3-pentafluoro-
Source EPA Chemicals under the TSCA
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CAS No.

406-58-6
Record name 1,1,1,3,3-Pentafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=406-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1,1,1,3,3-pentafluoro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,1,1,3,3-pentafluoro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1,1,3,3-Pentafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3-pentafluorobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Butane, 1,1,1,3,3-pentafluoro
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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